5-Fluoro-2-nitrobenzoic acid

Übersicht

Beschreibung

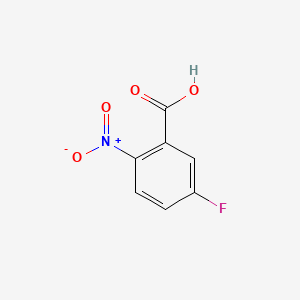

5-Fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is typically found as a white or off-white crystalline powder and is slightly soluble in water but more soluble in organic solvents such as alcohols and esters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Fluoro-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-fluorobenzoic acid. The process typically involves dissolving 3-fluorobenzoic acid in concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 0°C. The reaction mixture is stirred at this temperature for several hours, and the product is then precipitated by adding water and filtered off .

Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield high purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The nitration of 3-fluorobenzoic acid is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure precise temperature control. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Reduction to Anthranilic Acid Derivatives

5-F2NBA is catalytically reduced to 5-fluoroanthranilic acid, a key intermediate in pharmaceuticals like PARP inhibitors .

- Reagents : Hydrogenation catalysts (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl).

- Conditions : Typically performed in acidic or aqueous media.

- Yield : >85% theoretical yield in optimized nitration-reduction sequences .

Borane-Mediated Reduction to Alcohol

The carboxylic acid group is reduced to a primary alcohol using borane-dimethyl sulfide (BH₃-Me₂S) :

- Reagents : BH₃-Me₂S in tetrahydrofuran (THF).

- Reaction :

- Yield : 54% .

- Application : Intermediate for further functionalization in drug discovery.

Decarboxylation to Nitrobenzene Derivatives

Copper(I)-catalyzed decarboxylation removes the carboxylic acid group, yielding substituted nitrobenzenes :

- Reagents : CuI, triethylamine (Et₃N).

- Conditions : Room temperature, inert atmosphere.

- Product : 1-Fluoro-4-nitrobenzene.

- Yield : 54% .

Salt Formation with Alkali

5-F2NBA undergoes neutralization with bases to form salts :

- Reaction :

- Application : Enhances solubility for subsequent reactions.

Amide Formation for Drug Intermediates

5-F2NBA reacts with amines to form bioactive amides, such as N¹-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide :

- Reagents : Amines (e.g., 2,4-dichloroaniline), coupling agents (e.g., EDC/HOBt).

- Conditions : Polar aprotic solvents (DMF, DMSO), 0–25°C.

- Application : Precursor for kinase inhibitors targeting cancer pathways .

Functional Group Compatibility

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate for Drug Synthesis

5-Fluoro-2-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Notably, it plays a significant role in the development of anti-inflammatory and analgesic drugs. The compound is involved in synthesizing quinazolinones, which are potential inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a target for anti-inflammatory therapies .

Case Study: Synthesis of N1-(2,4-Dichlorophenyl)-2-amino-5-fluorobenzamide

This compound is synthesized using this compound as an intermediate, demonstrating its relevance in medicinal chemistry. The resultant compound exhibits promising pharmacological activities, highlighting the importance of this compound in drug development.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows researchers to explore new chemical reactions and pathways. The compound can undergo various transformations, including reduction to yield 5-fluoroanthranilic acid, which is also valuable in pharmaceutical applications .

Analytical Chemistry

Reagent for Chemical Analysis

The compound is employed as a reagent in analytical methods for detecting and quantifying other substances. Its utility enhances the accuracy of chemical analyses, making it a valuable tool in laboratories focused on organic and analytical chemistry .

Material Science

Enhancing Polymer Properties

In material science, this compound can be incorporated into polymers to improve their thermal stability and chemical resistance. This application is critical for developing advanced materials with enhanced performance characteristics .

Agricultural Chemistry

Development of Agrochemicals

The compound contributes to formulating agrochemicals such as herbicides and pesticides that are more effective and environmentally friendly. Its role in agricultural chemistry underscores its versatility beyond traditional synthetic applications .

Data Table: Applications Summary

| Field | Application | Notes |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory drugs | Involved in synthesizing quinazolinones targeting p38 MAPK |

| Organic Synthesis | Building block for complex organic compounds | Can be reduced to produce anthranilic acid |

| Analytical Chemistry | Reagent for detection and quantification | Enhances accuracy in chemical analysis |

| Material Science | Incorporation into polymers | Improves thermal stability and chemical resistance |

| Agricultural Chemistry | Formulation of effective agrochemicals | Contributes to environmentally friendly herbicides and pesticides |

Wirkmechanismus

The mechanism of action of 5-fluoro-2-nitrobenzoic acid is primarily related to its ability to undergo various chemical transformations. For instance, in the synthesis of quinazolinones, the compound acts as a precursor that undergoes nucleophilic aromatic substitution to form the desired product. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-5-nitrobenzoic acid: Similar in structure but with the positions of the fluorine and nitro groups reversed.

3-Fluoro-4-nitrobenzoic acid: Another isomer with different positions of the substituents.

4-Fluoro-3-nitrobenzoic acid: Similar structure with the fluorine and nitro groups at different positions.

Uniqueness

5-Fluoro-2-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical reactivity and properties. This positioning makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals, where the electronic effects of the substituents play a crucial role in the compound’s reactivity and interaction with biological targets .

Biologische Aktivität

5-Fluoro-2-nitrobenzoic acid (CAS No. 320-98-9) is a chemical compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and biochemical research. This article explores its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C₇H₄FNO₄

- Molecular Weight : 185.11 g/mol

- Structure : The compound features a fluoro and nitro group on a benzoic acid backbone, which contributes to its reactivity and biological interactions.

This compound is primarily known for its role as an intermediate in the synthesis of various biologically active compounds, particularly quinazolinones. It has been shown to interact with key cellular pathways:

- Inhibition of p38 MAPK : The compound inhibits the p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell proliferation. This inhibition can lead to significant alterations in gene expression related to inflammation and cancer cell growth .

Table 1: Biological Targets and Effects

| Biological Target | Effect | Reference |

|---|---|---|

| p38α MAPK | Inhibition of kinase activity | |

| Cellular signaling pathways | Modulation of inflammation | |

| Gene expression | Altered expression profiles |

Applications in Research and Medicine

This compound serves multiple roles across various scientific disciplines:

- Medicinal Chemistry :

- Biochemical Research :

- Synthetic Chemistry :

Case Study 1: Inhibition of Inflammatory Responses

A study demonstrated that derivatives of quinazolinones synthesized from this compound effectively reduced inflammatory markers in vitro. The results indicated a significant decrease in cytokine production when p38 MAPK was inhibited by these compounds, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cancer Cell Proliferation

Research involving cancer cell lines showed that compounds derived from this compound could inhibit cell proliferation by modulating the MAPK signaling pathway. This provides a basis for further investigation into its use as an anti-cancer agent .

Safety and Handling

While this compound is utilized in various research applications, it is essential to handle it with care due to potential hazards associated with nitro compounds. Safety data sheets recommend using personal protective equipment (PPE) such as gloves and goggles when handling this compound.

Eigenschaften

IUPAC Name |

5-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYZIXDKAPMFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372049 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-98-9 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-fluoro-2-nitrobenzoic acid in the synthesis described in the abstract?

A1: While the abstract doesn't explicitly state the role of this compound, its mention suggests it serves as a starting material or an intermediate in the synthesis of the guanine-mimetic library []. Further information on the specific reactions and its role within the synthetic pathway would require access to the full research paper.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.